Temporin-B
Description
Overview of Antimicrobial Peptides (AMPs) as Innate Immunity Components
Antimicrobial peptides (AMPs), also known as host defense peptides, are fundamental components of the innate immune system found across diverse life forms, including humans, animals, and plants. frontiersin.orgmdpi.comtandfonline.com These small, typically cationic molecules serve as a principal first line of defense against invading pathogens. frontiersin.orgtandfonline.com AMPs exhibit a broad spectrum of activity, capable of inhibiting or eliminating various microorganisms such as Gram-positive and Gram-negative bacteria, fungi, viruses, archaea, and parasites. frontiersin.orgmdpi.com A crucial aspect of AMPs is their activity against microbes that have developed resistance to conventional antibiotics, highlighting their potential in addressing the growing challenge of antimicrobial resistance. frontiersin.orgconicet.gov.ar Most AMPs share common characteristics, including a small size, cationic charge, and amphipathic nature with distinct hydrophobic and hydrophilic regions. frontiersin.orgtandfonline.comconicet.gov.ar Their mechanisms of action are often non-specific, frequently involving the disruption of bacterial membranes. conicet.gov.arweizmann.ac.il AMPs can be found in various cell types and may be expressed constitutively or induced in response to infection or inflammation. frontiersin.org Beyond their direct antimicrobial effects, AMPs also play significant roles in modulating host immune responses, influencing inflammation, wound repair, and the regulation of adaptive immunity. mdpi.comnih.gov
Contextualization of the Temporin Family of AMPs
The temporin family constitutes one of the largest families of amphibian AMPs, originally isolated from the skin secretions of the European red frog, Rana temporaria. conicet.gov.arplos.orgwikipedia.orgnih.gov Temporins have also been identified in other closely related Rana species and even in wasp venom, with over 150 members discovered across various ranid genera. wikipedia.orgnih.govasm.org These peptides are generally short, ranging from 8 to 14 amino acids in length, and are typically α-amidated at their C-terminal ends. plos.orgnih.govasm.org A defining feature of temporins is their low positive net charge at neutral pH, usually between 0 and +3, and their relatively high hydrophobicity. conicet.gov.arnih.govasm.orgmdpi.com While the temporin family is predominantly known for its activity against Gram-positive bacteria, some members, such as Temporin L, exhibit broader activity against Gram-negative bacteria and fungi like Candida albicans. conicet.gov.arplos.orgasm.orgnih.gov The short length of temporins makes their chemical synthesis cost-efficient, which is advantageous for research and potential therapeutic development. conicet.gov.ar
Temporin B (TB) is a 13-amino-acid-long peptide secreted by the granular glands of Rana temporaria. asm.orgmdpi.com It was among the first temporin peptides identified through screening a cDNA library of Rana temporaria skin in 1996. wikipedia.orgnih.gov Temporin B, like many other temporins, has demonstrated antibacterial activity. wikipedia.org Its amino acid sequence is LLPIVGNLLKSLL, and it has a molecular weight of 1392.8 Da. mdpi.com Temporin B contains only one positively charged residue, Lysine (B10760008) (K). mdpi.com
Significance of Temporin-B Research in Addressing Antimicrobial Resistance
The increasing global incidence of antimicrobial resistance highlights the urgent need for novel antimicrobial agents, and AMPs like this compound are considered promising candidates. frontiersin.orgplos.orgjcpres.com Research into this compound is significant due to its inherent antimicrobial properties and the potential for modifying its structure to enhance efficacy and broaden its spectrum of activity against resistant pathogens. asm.orgmdpi.comnih.gov
Studies have shown that while this compound is primarily active against Gram-positive bacteria, modifications to its primary structure can significantly impact its activity, including acquiring activity against Gram-negative bacteria and fungi. plos.orgasm.orgmdpi.comnih.gov For example, a synthetic Temporin B analogue (TB-YK) has been shown to act synergistically with Temporin A, exhibiting antimicrobial activity against both Gram-positive and Gram-negative bacteria in vivo. plos.org Another modified Temporin B peptide analog, TB_KKG6K, has demonstrated rapid killing of Candida albicans at low micromolar concentrations and was not hemolytic or cytotoxic to mammalian cells in vitro. asm.org
The mechanism of action of temporins, including this compound, is believed to primarily involve interaction with and disruption of bacterial membranes. conicet.gov.arplos.orgnih.govmdpi.com This membrane-targeting mechanism is less prone to the development of resistance compared to conventional antibiotics that target specific proteins or pathways within the cell. weizmann.ac.ilasm.orgmdpi.com Research into how this compound and its analogs interact with bacterial membranes, including studies using techniques like molecular dynamics simulations and patch-clamp, provides valuable insights into their killing mechanisms and informs the design of improved peptides. mdpi.comacs.orgnih.govresearchgate.netrcsb.orgbohrium.com For instance, studies have investigated how modifications to this compound's sequence affect its membrane binding behavior and antibacterial activities, suggesting that even minor changes can lead to fundamentally different interactions. rcsb.orgbohrium.com The ability of Temporin B to form hetero-oligomers with other temporins, like Temporin L, and the impact of this on membrane activity and antibacterial cooperativity are also areas of significant research. acs.orgnih.gov
Detailed research findings on this compound and its analogs often include data on minimum inhibitory concentrations (MICs) against various bacterial and fungal strains. These studies provide quantitative measures of the peptide's potency. For example, Temporin A, a closely related temporin, has shown MIC values ranging from 2.5 to 20 µM against various Staphylococcus aureus and Enterococcus strains, including resistant ones. mdpi.com While specific detailed MIC data solely for native this compound against a broad panel of pathogens was not extensively detailed across the search results, studies on its analogs and synergistic effects provide evidence of its potential. Research on the TB_KKG6K analog, for instance, reported efficacy against C. albicans at low micromolar concentrations, with membrane depolarization observed in a concentration-dependent manner. asm.org
The study of this compound contributes to the broader understanding of AMPs and their potential as a new class of antimicrobial drugs to combat the critical challenge of antibiotic resistance. plos.orgmdpi.combohrium.com
Here is a table summarizing some research findings related to this compound and its analogs:
| Peptide/Combination | Target Microorganism | Key Finding/Activity | Reference |
| Temporin B (TB-YK analog) + Temporin A (TA) | Gram-positive and Gram-negative bacteria | Synergistic antimicrobial activity in vivo | plos.org |
| Temporin B (TB_KKG6K analog) | Candida albicans | Rapid killing at low micromolar concentrations, membrane depolarization and permeabilization, disintegration of subcellular structures | asm.org |
| Temporin B + Temporin L | Staphylococcus aureus (EMRSA-15) | Modest synergistic improvement in potency, enhances cooperativity of Temporin L's antibacterial activity | acs.orgnih.gov |
| Temporin B (TB_KKG6A analog) | Gram-positive and Gram-negative bacteria | Active at low concentrations, strongly interacts with LPS of Gram-negative bacteria | nih.gov |
| Temporin B | Gram-positive bacteria, Leishmania donovani, C. albicans | Active against these pathogens, shows no hemolytic activity (native form) | nih.govmdpi.com |
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
LLPIVGNLLKSLL |
Origin of Product |
United States |
Origin, Isolation, and Primary Characterization of Temporin B
Biological Source: Rana temporaria Skin Secretions
Temporins, including Temporin-B, were initially isolated from the skin secretion of the European red frog, Rana temporaria. unimi.itwikipedia.orgmdpi.comiiitd.edu.in These peptides are secreted by the granular glands located in the skin of these frogs and serve as a first line of defense against microbial infections. mdpi.comfrontiersin.org The presence and abundance of these peptides can vary among different amphibian species and even geographically within the same species. nih.gov
Initial Isolation and Peptide Identification
The discovery of temporins, including this compound, dates back to 1996 when a cDNA library from the skin of Rana temporaria was screened. wikipedia.orgiiitd.edu.innih.gov This screening process led to the identification of cDNA sequences encoding the precursors of several temporin peptides, including this compound, Temporin-G, and Temporin-H. wikipedia.orgiiitd.edu.innih.gov
Following the identification of the precursor sequences, the mature peptides were subsequently isolated from the skin secretions of Rana temporaria. wikipedia.orgiiitd.edu.in Isolation typically involves collecting skin secretions, followed by fractionation techniques such as High-Performance Liquid Chromatography (HPLC). nih.gov Peptide identification and structural confirmation are commonly achieved using mass spectrometry (MS) techniques and automated Edman degradation for sequence determination. iiitd.edu.innih.gov Chemical synthesis of the predicted peptides was also undertaken to confirm their structure and obtain sufficient material for biological assays. iiitd.edu.in
Peptide Primary Structure Analysis and General Features
This compound is characterized as a short peptide. mdpi.comasm.orgnih.gov It is a linear peptide composed of 13 amino acid residues. mdpi.comasm.org A key feature of this compound and other temporins is the amidation of the C-terminus, which results from a post-translational enzymatic reaction. unimi.itfrontiersin.orgnih.govplos.org
Primary structure analysis reveals the specific sequence of amino acids that constitute this compound. The amino acid sequence of Temporin B is LLPIVGNLLKSLL. mdpi.com
General features of this compound and the temporin family include their relatively short length, typically ranging from 8 to 14 amino acids, although some can be up to 17 amino acids long. unimi.itmdpi.comfrontiersin.orgnih.govnih.govresearchgate.net They generally exhibit a low net positive charge at neutral pH, typically ranging from 0 to +3. unimi.itmdpi.comfrontiersin.orgasm.orgresearchgate.net Temporins are also characterized by their hydrophobicity, with approximately 50% hydrophobic amino acids. asm.orgbiorxiv.org Unlike some other antimicrobial peptide families, temporins generally lack cysteine residues. nih.gov
The molecular weight of Temporin B (LLPIVGNLLKSLL) is approximately 1392.8 Daltons. mdpi.com
Here is a summary of the primary structure and general features of this compound:
| Feature | Detail |
| Amino Acid Sequence | LLPIVGNLLKSLL |
| Length | 13 amino acids |
| C-terminus | Amidated |
| Net Charge (at pH 7) | Mildly cationic (typically 0 to +3) unimi.itmdpi.comfrontiersin.orgasm.orgresearchgate.net |
| Hydrophobicity | Approximately 50% hydrophobic asm.orgbiorxiv.org |
| Cysteine Residues | Absent nih.gov |
| Molecular Weight | ~1392.8 Da mdpi.com |
While this compound is primarily known for its activity against Gram-positive bacteria, studies have explored modifications to its sequence to broaden its spectrum of activity. unimi.itmdpi.comasm.orgmedchemexpress.comnih.gov
Biological Activities and Functional Spectrum of Temporin B
Antimicrobial Efficacy
Temporin-B's antimicrobial properties stem largely from its ability to interact with and disrupt microbial membranes. mdpi.comnih.govnih.govnih.gov
Antibacterial Activity Spectrum
This compound demonstrates significant antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.govplos.orgmedchemexpress.commedchemexpress.com Its activity against Gram-negative bacteria is generally weaker when used alone. plos.orgmedchemexpress.commedchemexpress.com
This compound is notably active against a variety of Gram-positive bacterial species. mdpi.comnih.govplos.orgmedchemexpress.com This includes important human pathogens such as Staphylococcus aureus, Streptococcus pyogenes, and Bacillus megaterium. mdpi.comresearchgate.netresearchgate.net It has also shown efficacy against multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococcus faecium. mdpi.complos.org
Data on the Minimum Inhibitory Concentrations (MICs) against some Gram-positive bacteria highlight its potency in the micromolar range. mdpi.comnih.govplos.org For instance, native temporin B has shown activity against Staphylococcus aureus with MICs in the range of 10–30 µg/ml. plos.org A temporin B analogue, DAL-PEG-DK5, demonstrated bacteriostatic activity against several MRSA strains, including S. aureus USA300, with an MIC of 40 µg/mL. mdpi.comresearchgate.net
Native this compound generally exhibits limited direct activity against Gram-negative bacterial species. plos.orgmedchemexpress.commedchemexpress.com However, studies have shown that temporin B is strongly active against Acinetobacter junii Bo-2, a bacterium isolated from the natural flora of frogs. nih.govmdpi.comresearchgate.netresearchgate.net
Significantly, synergistic effects have been observed when temporin B is combined with other peptides, such as temporin L, against Gram-negative bacteria like E. coli, P. aeruginosa, and Aeromonas hydrophila. mdpi.complos.orgacs.orgnih.gov This synergy suggests that while temporin B alone may not be highly potent against these strains, it can enhance the activity of other antimicrobial agents. mdpi.complos.orgacs.orgnih.gov Modified temporin B analogues have also been developed that show improved activity against Gram-negative bacteria. nih.govplos.org
This compound has demonstrated efficacy against intracellular bacterial pathogens, specifically Staphylococcus aureus residing within human keratinocytes. mdpi.comresearchgate.netnih.gov Temporin B effectively kills both ATCC-derived and multidrug-resistant clinical isolates of S. aureus within infected HaCaT keratinocytes at concentrations that are not toxic to the host cells. mdpi.comresearchgate.netnih.gov Studies have shown that temporin B can reduce the number of internalized bacteria in a dose-dependent manner, leading to significant bacterial mortality within the keratinocytes. researchgate.netnih.gov For example, temporin B caused approximately 80% killing of the ATCC strain and 40% killing of an MRSA clinical isolate within keratinocytes at a concentration of 16 µM. researchgate.netnih.gov This activity is coupled with the ability of temporins A and B to stimulate the migration of HaCaT keratinocytes, suggesting a potential role in wound healing in the context of staphylococcal skin infections. mdpi.comresearchgate.netnih.gov
Activity Against Gram-Negative Bacterial Species (e.g., Acinetobacter junii Bo-2, limited direct activity, synergistic effects)
Antifungal Activity Spectrum
This compound also exhibits antifungal activity, with demonstrated efficacy against opportunistic human pathogenic yeasts, including Candida albicans. mdpi.commdpi.comasm.orgnih.govresearchgate.netnih.gov Studies have shown that temporin B and its analogs can inhibit the growth and kill both planktonic and sessile cells of C. albicans. mdpi.comnih.gov The antifungal efficacy coincides with the induction of intracellular reactive oxygen species in the fungal cells. mdpi.comnih.gov Modified temporin B analogs, such as TB_KKG6K, have shown rapid killing of C. albicans at low micromolar concentrations by compromising the fungal cell membrane function. asm.orgnih.govunimi.it For instance, TB_KKG6K and D-Lys_TB_KKG6K inhibited the growth of C. albicans at an IC90 of 1.8 µM. mdpi.com
Antiviral Activity
This compound has shown antiviral activity, particularly against enveloped viruses like Herpes Simplex Virus 1 (HSV-1). mdpi.comnih.govmdpi.comfrontiersin.orgnih.govasm.orguniroma1.itresearchgate.netnih.gov Research indicates that temporin B can significantly inhibit HSV-1 infection in vitro. nih.govnih.govasm.org Its antiviral mechanism against HSV-1 involves the disruption of the viral envelope, as evidenced by transmission electron microscopy. nih.govmdpi.comnih.govasm.orguniroma1.itresearchgate.net Furthermore, temporin B can partially affect different stages of the HSV-1 life cycle, including the attachment and entry of the virus into host cells, as well as subsequent post-infection phases. nih.govmdpi.comnih.govasm.orgresearchgate.net Pre-incubation of HSV-1 virions with temporin B has been shown to lead to a significant reduction in virus titers. nih.govmdpi.comnih.govasm.org For example, preincubation with 20 µg/mL of temporin B resulted in a 5-log reduction of HSV-1 titers. nih.govmdpi.comnih.govasm.org
Immunomodulatory Functions
Modulation of Host Immune Responses
This compound has been suggested to play a role in the host immune response to infection. mdpi.com One mechanism involves its potential as a chemoattractant for phagocytic leukocytes through interaction with the Formyl Peptide Receptor-Like 1 receptor. mdpi.com Host defense peptides (HDPs), including temporins, are key components of the innate immune system and can regulate a broad range of immunomodulatory activities that enhance the host's response to infection. mdpi.comnih.gov These activities can include stimulating chemotaxis and the differentiation and activation of immune cells, which aids the clearance of bacteria by the host. mdpi.com
Influence on Inflammatory Processes
This compound, particularly in combination with other temporins or as modified analogues, has demonstrated influence on inflammatory processes. A synthetic analogue of this compound (TB-YK), in combination with temporin A, showed anti-inflammatory activity in vivo against both Gram-positive and Gram-negative bacteria. plos.orgcapes.gov.brnih.govnih.gov This suggests a potential role for this compound or its derivatives in modulating the inflammatory response during infection. plos.orgcapes.gov.brnih.govnih.gov Sepsis, a severe inflammatory response to infection, can be triggered by both Gram-positive and Gram-negative bacteria, and the anti-inflammatory activity observed with temporins is considered a valuable result in this context. nih.gov
Cellular Interaction and Selectivity
The biological activities of this compound are intrinsically linked to its interactions with the membranes of both pathogens and host cells. Understanding these interactions is crucial for evaluating its potential as a therapeutic agent.
Differential Selectivity for Pathogen versus Host Cells
A key aspect of antimicrobial peptides like this compound is their differential selectivity, ideally targeting microbial cells while exhibiting low toxicity towards host cells. This compound is primarily active against Gram-positive bacteria, including S. aureus, B. megaterium, and Streptococcus pyogenes, and also against fungi such as C. albicans. mdpi.com It is generally less active against Gram-negative bacteria, although activity against certain E. coli strains and Acinetobacter junii has been noted. mdpi.commedchemexpress.com The mechanism of action for temporins is believed to involve interaction with the microbial cell membrane, often leading to membrane permeabilization and disruption. mdpi.comnih.govfrontiersin.orgresearchgate.net This interaction is often driven by the electrostatic attraction between the positively charged peptide and the negatively charged bacterial membrane. mdpi.comfrontiersin.orgresearchgate.net
Studies have shown that this compound effectively kills bacterial pathogens within HaCaT keratinocytes without harming the host cells. mdpi.comresearchgate.netmdpi.com Modified temporin B analogues have been developed to improve activity against Gram-negative bacteria and reduce hemolytic activity, suggesting that structural modifications can influence selectivity. asm.orgnih.govmdpi.com The selective lipid-binding properties of temporins are thought to underlie their discrimination between target and host cells. researchgate.net While temporins primarily target bacterial membranes, their interaction with mammalian cells, such as the stimulation of keratinocyte migration, indicates a more complex interaction profile than simple indiscriminate lysis. researchgate.netresearchgate.netnih.gov
Mechanisms of Action of Temporin B
Membrane-Mediated Antimicrobial Mechanisms
The primary mechanism of action for Temporin-B and many of its analogs is mediated through interactions with the microbial cell membrane. wikipedia.orgidentifiers.orgwikipedia.org These peptides are membrane-active, meaning they impair cell membrane function. wikipedia.orgatamanchemicals.com Their cationic nature facilitates initial attraction to the negatively charged components of bacterial and fungal membranes. wikipedia.orgwikipedia.orglipidmaps.orglipidmaps.orglipidmaps.orgmetabolomicsworkbench.orgnih.gov
Bacterial Membrane Interaction and Perturbation
Interaction with the bacterial plasma membrane is considered critical for the antibacterial activity of most antimicrobial peptides (AMPs), including temporins. nih.govnih.govciteab.comresearchgate.net this compound interacts with bacterial membranes, leading to structural perturbations. identifiers.orglipidmaps.orglipidmaps.orgresearchgate.netlipidmaps.orgnih.gov Studies using model membrane systems, such as supported phospholipid bilayers, have revealed that this compound can induce significant structural changes, including the segregation of membrane-bound peptides and the formation of lipid fibrillar protrusions. lipidmaps.orglipidmaps.orglipidmaps.org This suggests that peptide-lipid interactions can drive membrane shape transformations. lipidmaps.orglipidmaps.org Molecular dynamics simulations further support the ability of this compound to produce clusters on the membrane surface and promote lipid extrusion. lipidmaps.orglipidmaps.org
Temporin B has also been shown to form hetero-oligomers with other temporins, such as Temporin L, which can modify its membrane activity and enhance the cooperativity of its antibacterial effects, particularly against strains like EMRSA-15. citeab.comresearchgate.netnih.gov Patch-clamp studies investigating the combination of Temporin B and Temporin L in models of Gram-positive bacterial plasma membranes demonstrated that transmembrane ion conductance is triggered more quickly and with lower peptide amounts when used in combination, although the conductance amplitude was lower and the pores smaller compared to Temporin L alone. citeab.comresearchgate.netnih.gov
While this compound is predominantly active against Gram-positive bacteria, its interactions with Gram-negative bacteria, specifically their lipopolysaccharide (LPS) layer and inner membrane, have also been investigated. lipidmaps.orglipidmaps.orgciteab.com
This compound and its analogs can induce membrane depolarization in bacterial cells. fishersci.ienih.govlipidmaps.orgmetabolomicsworkbench.org This disruption of the membrane potential is a key aspect of their mechanism. For instance, a synthetic analog, TB_KKG6K, has been shown to perturb bacterial cell membrane integrity through depolarization. fishersci.ienih.gov
Membrane permeabilization is another significant effect of this compound's interaction with bacterial membranes. fishersci.ienih.govlipidmaps.orgmetabolomicsworkbench.org This process allows leakage of intracellular components. wikipedia.orgwikipedia.orgatamanchemicals.comlipidmaps.orgnih.gov As mentioned earlier, studies involving Temporin B and Temporin L combinations have provided insights into the induction of transmembrane ion conductance, indicating the formation of channels or pores in the membrane. citeab.comresearchgate.netnih.gov
This compound exhibits a preference for interacting with anionic lipids present in microbial membranes. wikipedia.orgwikipedia.orglipidmaps.org Bacterial cytoplasmic membranes are rich in negatively charged phospholipids (B1166683) like phosphatidylglycerol and cardiolipin (B10847521), which attract cationic AMPs. lipidmaps.orgnih.govciteab.com Studies on model membranes composed of zwitterionic (like phosphatidylcholine) and anionic phospholipids (like phosphatidylglycerol) have demonstrated that this compound's interaction with these lipids can lead to membrane lysis and perturbation. lipidmaps.orglipidmaps.org Cardiolipin and phosphatidylinositol have been identified as possible peptide targets, particularly for the analog TB_KKG6K, in studies using model membrane systems mimicking fungal membranes, but the principle of interaction with anionic lipids is relevant to bacterial membranes as well. wikipedia.orglipidmaps.orgwikipedia.orglipidmaps.orgciteab.com
The interaction of this compound with lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, has also been investigated. lipidmaps.orglipidmaps.orglipidmaps.orgciteab.com While this compound's activity against Gram-negative bacteria is generally weaker than against Gram-positive bacteria, studies have shown that the peptide can interact with LPS, and this interaction might influence its ability to reach and perturb the inner membrane. lipidmaps.orglipidmaps.orglipidmaps.orgciteab.com Fluorescence experiments and binding studies have provided evidence of this compound binding to E. coli LPS, although this interaction does not always correlate directly with bacterial killing. lipidmaps.org
Membrane Permeabilization and Ion Conductance
Fungal Cell Membrane Activity
This compound and its analogs also exhibit activity against fungal cell membranes, notably against the opportunistic yeast pathogen Candida albicans. wikipedia.orgidentifiers.orgwikipedia.orgatamanchemicals.comlipidmaps.orgnih.gov This membrane activity is considered a key aspect of their fungicidal properties. wikipedia.orgwikipedia.orgatamanchemicals.comlipidmaps.org
Induction of Membrane Depolarization in Fungi
Intracellular Targets and Processes
Fluorescence microscopy studies using labeled this compound analogs, such as FITC-labeled TB_KKG6K, have shown that the peptide rapidly enters C. albicans cells. nih.govresearchgate.netnih.gov This internalization process occurs in an energy-independent manner. nih.govresearchgate.netnih.gov This suggests that the uptake mechanism does not rely on the cell's metabolic energy, potentially involving direct translocation across the membrane or other passive mechanisms. nih.govuni-koeln.de
Following internalization, this compound analogs have been observed to cause the disintegration of subcellular structures within microbial cells. nih.govresearchgate.netnih.govbiorxiv.org Cryo-based electron microscopy analysis of peptide-treated cells revealed this disintegration, even in the absence of complete cell lysis. nih.govresearchgate.netnih.gov This suggests that intracellular targets contribute to the killing mechanism of the peptide. nih.govresearchgate.netbiorxiv.org While the specific structures affected can vary, potential targets include organelles like mitochondria. biorxiv.org
Structure Activity Relationship Sar Studies of Temporin B
Role of Peptide Charge and Hydrophobicity
Temporin-B is a mildly cationic peptide, typically possessing a net charge between 0 and +3 at neutral pH due to the presence of basic amino acids like lysine (B10760008). nih.govmdpi.comnih.gov This positive charge facilitates the initial electrostatic interaction with the negatively charged surface of bacterial membranes, which is a key step in its mechanism of action. nih.govnih.gov Temporins, including this compound, are also characterized by a high percentage of hydrophobic residues, often around 70% for temporins in general. nih.gov The balance between positive charge (cationicity) and hydrophobicity is critical for the peptide's ability to bind to and insert into lipid bilayers, leading to membrane permeabilization and disruption. nih.govnih.govmdpi.com Modulating the total positive charge and hydrophobicity has been a strategy in designing this compound analogs with improved or broadened antimicrobial spectra. mdpi.commdpi.com Increasing the positive charge can enhance interaction with negatively charged bacterial membranes, while a balanced hydrophobicity is needed for membrane insertion and to minimize toxicity to host cells which have zwitterionic membranes. researchgate.netmdpi.com
Identification of Crucial Residues through Mutagenesis (e.g., Alanine (B10760859) Scanning)
While specific detailed alanine scanning data solely focused on every position of native this compound across all its activities was not extensively detailed in the provided search results, the principle of mutagenesis has been applied to design and study this compound analogs. For example, an alanine scan in combination with the addition of extra lysine residues at the N-terminus was used to develop the analog TB_KKG6A, which showed improved activity against both Gram-negative and Gram-positive bacteria. mdpi.comunimi.it Another analog, TB_L1FK, was designed by replacing specific residues (Leucine at position 1 with Phenylalanine, and Leucine (B10760876) at the C-terminus with Lysine) and deleting Asn7, demonstrating that targeted modifications based on computational strategies can yield peptides with altered and potentially improved properties. frontiersin.orgmdpi.com These examples highlight how mutagenesis and rational design, informed by SAR principles, are used to identify crucial residues and engineer this compound derivatives with modified activities.
| Peptide Name | Sequence | Net Charge (approx. at pH 7) | Key Modification(s) | Noted Activity/Property |
| This compound | LLPIVGNLLKSLL-NH2 | +1 | Natural peptide | Primarily active against Gram-positive bacteria and C. albicans. novoprolabs.comfrontiersin.orgmdpi.com |
| TB_KKG6A | KKLLPIVANLLKSLL | +4 | Addition of two N-terminal Lys, G6A (Glycine 6 to Alanine) | Improved activity against Gram-negative and Gram-positive bacteria; decreased hemolysis. mdpi.comunimi.it |
| TB_L1FK | FLPIVGNLLKSFK | +2 | L1F, deletion of N7, L13K | Faster and stronger bactericidal activity, especially against Gram-negative bacteria. frontiersin.orgmdpi.com |
| TB_KKG6Kscrambled | (Scrambled KKG6K) | Increased positive charge | Scrambled sequence with N-terminal Lysines | Reduced antibacterial activity but similar antifungal efficacy compared to other analogs. mdpi.com |
Design and Characterization of Temporin B Analogs and Derivatives
Strategies for Analog Design
Several strategies have been employed in the design of Temporin-B analogs to modify its physicochemical properties and enhance its biological activity. These strategies often involve alterations to the amino acid sequence, including substitutions, additions, and modifications to the peptide termini.
Amino Acid Substitutions: Substituting specific amino acids in the this compound sequence is a common approach to alter its charge, hydrophobicity, amphipathicity, and helical content, which are crucial factors influencing membrane interaction and antimicrobial activity. For instance, alanine (B10760859) scanning has been used to identify key residues for activity, and subsequent substitutions, particularly with positively charged amino acids like lysine (B10760008), have been employed to increase the net positive charge of the peptide. mdpi.comfrontiersin.orgunimi.it Replacing glycine (B1666218) at position 6 with alanine is one such substitution explored in analog design. frontiersin.orgunimi.itresearchgate.net
N-terminal Modifications: Modifications at the N-terminus, such as the addition of positively charged residues, have been shown to enhance the affinity of analogs towards negatively charged bacterial membranes, particularly the lipopolysaccharide (LPS) layer of Gram-negative bacteria. frontiersin.orgplos.org The addition of lysine residues at the N-terminus is a strategy used to increase the positive charge. asm.orgmdpi.comfrontiersin.org Acylation at the N-terminus with fatty acid chains has also been explored to improve antimicrobial activity and synergism with conventional antibiotics. unife.it
D-amino Acid Incorporation: Incorporating D-amino acids instead of their naturally occurring L-counterparts can increase the proteolytic stability of peptide analogs, making them more resistant to degradation by proteases. Studies have investigated the effect of replacing L-lysines with D-lysines in this compound analogs to improve stability while maintaining antimicrobial activity. mdpi.commdpi.commdpi.com
Computational Strategies: Computational statistical models have been utilized in the design process to predict peptide properties, such as toxicity and antimicrobial activity, guiding the selection of modifications for desired outcomes. biorxiv.orgmdpi.com This approach allows for the rational design of analogs with tailored characteristics.
These design strategies aim to modify the peptide's interaction with bacterial membranes, which is a primary mechanism of action for temporins. biorxiv.orgunimi.itconicet.gov.ar Minor sequence modifications can lead to significant changes in membrane activity and consequently affect antibacterial potency and selectivity. biorxiv.orgnih.govkcl.ac.ukbohrium.comresearchgate.net
Enhanced Antimicrobial Spectrum and Potency of Analogs
Designed this compound analogs have demonstrated enhanced antimicrobial activity and a broader spectrum compared to the native peptide, showing efficacy against a wider range of Gram-positive and Gram-negative bacteria, as well as fungi.
TB-YK: This synthetic analog, modified by the addition of a tyrosine and two lysines at the N-terminus, has shown synergistic antibacterial and anti-inflammatory activity in vivo when combined with Temporin A. It exhibited activity against both Gram-positive and Gram-negative bacteria. mdpi.complos.orgmdpi.comnih.gov
TB_KKG6K: This analog features modifications including the addition of two lysine residues at the N-terminus and the replacement of glycine at position 6 with lysine. asm.orgmdpi.com TB_KKG6K has demonstrated high growth-inhibitory activity against both Gram-positive and Gram-negative bacteria. asm.orgmdpi.com Furthermore, it has shown rapid killing efficacy against planktonic and sessile Candida albicans at low micromolar concentrations. asm.orgmdpi.comnih.govnih.govunimi.ituibk.ac.atbiorxiv.orgbiorxiv.org Studies indicate that TB_KKG6K is membrane-active, inducing membrane depolarization and permeabilization in C. albicans. asm.orgnih.govbiorxiv.orgasm.org
D-Lys_TB_KKG6K: This analog is a derivative of TB_KKG6K where the L-lysine residues are replaced by D-lysines to improve proteolytic stability. mdpi.comnih.gov D-Lys_TB_KKG6K showed similar efficacy to TB_KKG6K against Candida species, including fluconazole-resistant strains, and exhibited superior proteolytic stability. mdpi.comnih.gov
TB_KKG6A: This analog was designed by replacing glycine at position 6 with alanine and adding two lysines at the N-terminus to increase the positive charge. mdpi.comfrontiersin.orgunimi.itresearchgate.net TB_KKG6A has shown improved antimicrobial activity against both Gram-negative and Gram-positive bacteria compared to native this compound. biorxiv.orgmdpi.comfrontiersin.orgunimi.it It has been reported to efficiently interact with the LPS of Escherichia coli and adopt a bent helical conformation upon binding. frontiersin.orgresearchgate.net
TB_L1FK: This analog was developed using a computational statistical model. It involves replacing the N-terminal leucine (B10760876) with phenylalanine and the C-terminal leucine with lysine, along with the deletion of Asn7. biorxiv.orgmdpi.comresearchgate.net TB_L1FK has a broader spectrum of activity at low concentrations, including against Gram-negative bacteria, and has shown higher potency in eradicating biofilms compared to native this compound. biorxiv.orgfrontiersin.orgresearchgate.net
These examples highlight the success of analog design in expanding the antimicrobial reach of this compound.
Here is a table summarizing the activity of some this compound analogs:
| Analog | Modifications | Spectrum of Activity | Key Findings | Source(s) |
| TB-YK | Addition of Tyr and 2 Lys at N-terminus | Gram-positive and Gram-negative bacteria | Synergistic activity with Temporin A in vivo. | mdpi.complos.orgmdpi.comnih.gov |
| TB_KKG6K | Addition of 2 Lys at N-terminus, G6K substitution | Gram-positive and Gram-negative bacteria, C. albicans | High growth inhibition, rapid killing of planktonic and sessile C. albicans, membrane depolarization/permeabilization. | asm.orgmdpi.commdpi.comnih.govnih.govunimi.ituibk.ac.atbiorxiv.orgbiorxiv.org |
| D-Lys_TB_KKG6K | TB_KKG6K with L-Lys replaced by D-Lys | Candida species | Similar efficacy to TB_KKG6K against Candida, superior proteolytic stability. | mdpi.comnih.gov |
| TB_KKG6A | Addition of 2 Lys at N-terminus, G6A substitution | Gram-positive and Gram-negative bacteria | Improved activity, interacts with LPS, adopts bent helical conformation. | biorxiv.orgmdpi.comfrontiersin.orgunimi.itresearchgate.net |
| TB_L1FK | L1F, L13K substitutions, ΔN7 | Broader spectrum (incl. Gram-negative), C. albicans | Broader spectrum, higher potency against biofilms. | biorxiv.orgmdpi.comfrontiersin.orgnih.govresearchgate.net |
Modulation of Specificity and Selectivity in Designed Analogs
Modulating the specificity and selectivity of this compound analogs is a critical aspect of rational design to ensure targeted antimicrobial activity while minimizing toxicity to host cells. Native this compound is generally more active against Gram-positive bacteria and exhibits low toxicity to eukaryotic cells. unimi.it Analog design strategies aim to retain this low toxicity while expanding the spectrum of activity.
Alterations in the primary sequence of this compound analogs can significantly impact their interaction with different membrane compositions, which underlies their specificity and selectivity. For instance, increasing the positive charge, particularly at the N-terminus, enhances the interaction with the negatively charged bacterial membranes, including the LPS of Gram-negative bacteria. frontiersin.orgnih.govkcl.ac.ukresearchgate.net This increased affinity for bacterial membranes contributes to the expanded spectrum of activity observed in many analogs like TB_KKG6A and TB_L1FK. frontiersin.orgunimi.it
Studies on the membrane interaction of this compound and its analogs using techniques like molecular dynamics simulations, circular dichroism, and NMR spectroscopy have revealed that even minor sequence modifications can lead to drastic changes in the mechanism of interaction with bacterial plasma membranes. biorxiv.orgnih.govkcl.ac.ukbohrium.comresearchgate.net These changes in membrane interaction fundamentally affect the antibacterial potency and selectivity of the peptides. biorxiv.orgnih.govkcl.ac.ukresearchgate.net For example, enhancing the cationicity of the N-terminus in one study abrogated the analog's ability to trigger channel conductance and rendered it ineffective against Staphylococcus aureus, while simultaneously enhancing its potency against Escherichia coli. nih.govkcl.ac.uk This highlights how modifications can lead to differential activity against different bacterial species.
Furthermore, the interaction with specific lipids within the bacterial or fungal membrane can influence selectivity. Studies on TB_KKG6K, for instance, revealed a preference for anionic lipids like phosphatidylinositol and cardiolipin (B10847521) in model membrane systems, suggesting these as possible peptide targets in C. albicans. asm.orgnih.govbiorxiv.org Understanding these specific lipid interactions can inform the design of analogs with improved targeting.
The balance between cationicity and hydrophobicity is crucial for achieving potent antimicrobial activity with low toxicity. researchgate.net Designed analogs like TB_KKG6A have shown increased activity against both Gram-negative and Gram-positive bacteria while maintaining very low hemolytic activity, indicating improved selectivity for bacterial over mammalian cells. unimi.it The incorporation of D-amino acids, as seen in D-Lys_TB_KKG6K, can also contribute to improved tolerance in mammalian cells while retaining antifungal efficacy. mdpi.commdpi.comnih.gov
Here is a table summarizing the impact of modifications on selectivity:
| Analog | Key Modifications | Impact on Selectivity | Source(s) |
| TB_KKG6A | Addition of 2 Lys at N-terminus, G6A substitution | Expanded spectrum to Gram-negative bacteria, low hemolytic activity (improved selectivity for bacteria over mammalian cells). | biorxiv.orgmdpi.comfrontiersin.orgunimi.it |
| TB_L1FK | L1F, L13K substitutions, ΔN7 | Broader spectrum including Gram-negative bacteria. | biorxiv.orgmdpi.comfrontiersin.orgnih.govresearchgate.net |
| TB_KKG6K | Addition of 2 Lys at N-terminus, G6K substitution | Active against Gram-positive and Gram-negative bacteria and C. albicans, low hemolytic activity. | asm.orgmdpi.commdpi.comnih.govnih.govunimi.ituibk.ac.atbiorxiv.orgbiorxiv.org |
| D-Lys_TB_KKG6K | TB_KKG6K with L-Lys replaced by D-Lys | Similar antifungal efficacy to TB_KKG6K, improved tolerance in mammalian cells (enhanced selectivity). | mdpi.commdpi.comnih.gov |
| N-terminal cationicity enhancement | Addition of Lys at N-terminus | Enhanced potency against E. coli, rendered ineffective against S. aureus (altered bacterial selectivity). | nih.govkcl.ac.uk |
Synergistic Interactions of Temporin B with Other Agents
Synergy with Other Temporins (e.g., Temporin A, Temporin L)
Temporin-B has demonstrated synergistic activity when combined with other peptides from the temporin family, such as Temporin A and Temporin L. acs.orgnih.govkcl.ac.uk The frog Rana temporaria produces a diverse array of temporins (A-L) as part of its innate defense system. acs.orgnih.govkcl.ac.uk While the synergy observed between Temporin L and Temporins A and B is often described as modest, it nonetheless contributes to improved antibacterial outcomes. acs.orgnih.govkcl.ac.uk
Enhanced Activity Against Gram-Negative Bacteria
A notable aspect of the synergy between temporins is the enhanced activity against Gram-negative bacteria. acs.orgnih.gov Individually, Temporin A and Temporin B exhibit limited activity against these pathogens. acs.orgnih.gov However, in combination with Temporin L, which is a broad-spectrum AMP, their efficacy against Gram-negative species is increased. acs.orgnih.gov This enhancement is partly attributed to Temporin L's ability to counteract the self-association of Temporin A and Temporin B induced by lipopolysaccharide (LPS), a major component of the Gram-negative outer membrane. anaspec.com By preventing this oligomerization, Temporin L facilitates the access of Temporin A and Temporin B to the bacterial cytoplasmic membrane, which is the primary site of their disruptive activity. anaspec.com
Here is a summary of representative FIC data for Temporin B and Temporin L combinations against different bacterial types:
| Bacterial Type | Representative FIC Range (Temporin B + Temporin L) | Interpretation (based on ≤ 0.50 criterion) |
| Gram-Positive | 0.55 – 0.75 | Not strongly synergistic |
| Gram-Negative | 0.41 – 0.50 | Synergistic |
Mechanisms of Synergistic Membrane Activity (e.g., hetero-oligomer formation, modulation of membrane insertion, reduction of aggregation)
The synergistic effects observed between Temporin B and other temporins are closely linked to their interactions with the bacterial membrane. Molecular dynamics simulations have provided insights into these mechanisms, suggesting that Temporins B and L can form hetero-oligomers within the bacterial plasma membrane. acs.orgnih.govkcl.ac.ukresearchgate.netlsbu.ac.uk These hetero-oligomers are hypothesized to be more effective at mediating bacterial killing compared to the homo-oligomers that the individual peptides might form. acs.orgnih.govkcl.ac.ukresearchgate.netlsbu.ac.uk Temporin L's ability to disrupt the homo-oligomerization of Temporin A and Temporin B is thought to be a key factor in enhancing their access to and activity at the plasma membrane. acs.orgnih.gov
Patch-clamp experiments further illustrate the altered membrane dynamics during synergistic interactions. These studies show that the combination of Temporin B and Temporin L triggers transmembrane ion conductance more rapidly and with lower peptide concentrations than either peptide alone. acs.orgnih.govkcl.ac.ukresearchgate.netlsbu.ac.uk However, the resulting ion channels or pores exhibit a lower amplitude and are smaller, suggesting a modulated form of membrane disruption. acs.orgnih.govkcl.ac.ukresearchgate.netlsbu.ac.uk This indicates that Temporin B may enhance the cooperativity of Temporin L's action by influencing how the peptides insert into the membrane and potentially by reducing the formation of less effective aggregates. acs.orgnih.govkcl.ac.ukresearchgate.netlsbu.ac.uk
Synergy with Conventional Antibiotics (conceptual)
The global challenge of antimicrobial resistance has spurred interest in combining AMPs with conventional antibiotics to develop more effective treatment strategies. plos.orgresearchgate.netacs.org While specific detailed studies on this compound's synergy with conventional antibiotics were not prominently featured in the provided information, the general principle of AMP-antibiotic synergy is well-recognized. AMPs can act by disrupting bacterial membranes, which can facilitate the entry of conventional antibiotics that target intracellular processes. acs.org This synergistic approach could potentially lower the effective doses of both agents, reduce toxicity, and mitigate the development of resistance. The potential for this compound to act synergistically with conventional antibiotics represents a conceptual area for further research in the fight against multidrug-resistant bacteria.
Synergy with Other Host Defense Peptides (e.g., Buforin II)
Beyond interactions with other temporins, this compound's synergistic potential extends to combinations with other host defense peptides, such as Buforin II. Buforin II, derived from histone H2A, has been shown to increase the cooperativity of bacterial killing when combined with Temporin L and Temporin B. acs.orgnih.govresearchgate.netlsbu.ac.uk Synergy between Buforin II and Temporin L, with an FIC of 0.56, has been reported. researchgate.net These findings suggest that combining this compound with other classes of host defense peptides could lead to enhanced antimicrobial effects, potentially through complementary mechanisms of action.
Advanced Research Methodologies for Temporin B Investigation
Biophysical Techniques for Membrane Interaction Analysis
Atomic Force Microscopy (AFM)
Atomic Force Microscopy (AFM) is a valuable technique used to visualize the intricate membrane perturbations induced by external agents, including antimicrobial peptides like Temporin-B. researchgate.netresearchgate.net AFM allows for the direct observation of changes in the surface morphology of lipid bilayers and bacterial cells upon exposure to the peptide. Studies using AFM have shown that the mechanism of action of some temporins involves membrane rupturing, leading to the leakage of cytoplasmic content. mdpi.com AFM can reveal the formation of intramembrane clusters and relatively large membrane pores induced by membrane-active compounds. researchgate.net It has also been employed to investigate the effects of lipid specificity on bilayer perturbations caused by peptides. researchgate.net AFM experiments have demonstrated that this compound can induce the formation of tubular lipid protrusions from supported phospholipid bilayers. nih.gov
Cellular and Microbiological Assays
Cellular and microbiological assays are fundamental for evaluating the biological activity of this compound, particularly its effects on microbial growth, survival, and cellular structure.
Antimicrobial Susceptibility Testing (e.g., broth microdilution)
Antimicrobial susceptibility testing, such as the broth microdilution assay, is a standard method used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various microorganisms. nih.govmdpi.comacs.orgbohrium.com This method typically involves preparing serial two-fold dilutions of the peptide in a growth medium in 96-well plates, followed by the addition of a standardized bacterial or fungal suspension. nih.govmdpi.comacs.org The plates are then incubated, and the MIC is determined as the lowest concentration of the peptide that inhibits visible microbial growth. acs.org
Studies using broth microdilution have shown that this compound is mainly active against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes, and also against fungi such as Candida albicans. mdpi.com Some studies have utilized modified broth microdilution assays to assess the activity of this compound and its analogs against multidrug-resistant clinical isolates. mdpi.comacs.orgbiorxiv.org For example, modified this compound analogs have shown effectiveness against Candida species, including fluconazole-resistant strains, and S. aureus. mdpi.com
The following table presents example data structure that might be obtained from broth microdilution assays for this compound and its analogs:
| Peptide | Microorganism | IC90 (µM) | Notes | Source |
| Temporin B analog (TB_KKG6K) | Candida albicans | 1.8 | Effective against fluconazole-resistant isolate | mdpi.com |
| Temporin B analog (D-Lys_TB_KKG6K) | Candida albicans | 1.8 | Effective against fluconazole-resistant isolate | mdpi.com |
| Temporin B analog (TB_KKG6K) | Candida glabrata | 1.8 | mdpi.com | |
| Temporin B analog (D-Lys_TB_KKG6K) | Candida glabrata | 1.8 | mdpi.com | |
| Temporin B analog (TB_KKG6K) | Candida parapsilosis | 1.8 | mdpi.com | |
| Temporin B analog (D-Lys_TB_KKG6K) | Candida parapsilosis | 1.8 | mdpi.com | |
| Temporin B analog (TB_KKG6K) | Staphylococcus aureus | - | Included as TB-sensitive control strain | mdpi.com |
Note: IC90 is defined as the concentration that reduces microbial growth ≥ 90%. mdpi.com
Broth microdilution assays are also used to investigate synergistic effects between this compound and other antimicrobial agents or peptides. nih.govacs.org
Time-Kill Kinetics
Time-kill kinetics studies are performed to assess the rate at which this compound kills microorganisms. nih.govbohrium.comresearchgate.net In these assays, microbial cultures are incubated with this compound at various concentrations (often multiples of the MIC) over a specific time period. researchgate.net At predetermined time points, samples are taken, serially diluted, and plated on agar (B569324) to determine the number of viable colony-forming units (CFUs). nih.govresearchgate.net A reduction in CFU count over time indicates the bactericidal or fungicidal activity of the peptide.
Time-kill assays have shown that some temporins, including Temporin-SHa and its analogs, can rapidly kill Gram-positive bacteria like S. aureus within minutes. nih.govird.fr While this compound itself is primarily active against Gram-positive bacteria, studies on temporin analogs have demonstrated rapid killing kinetics against other pathogens. nih.gov For instance, an analog of Temporin-SHa showed complete lethality in E. coli cells within 15 minutes, whereas the parent peptide required 120 minutes for similar killing efficiency. nih.gov
Biofilm Inhibition and Eradication Assays (conceptual)
Biofilms are structured communities of microorganisms enclosed in an extracellular matrix, which provides protection and contributes to antibiotic resistance. Assays for biofilm inhibition and eradication are used to evaluate the ability of this compound to prevent biofilm formation or to disrupt and kill cells within preformed biofilms.
Conceptually, biofilm inhibition assays involve exposing microbial cells to this compound in the initial stages of biofilm development to see if the peptide can prevent attachment or early growth. Biofilm eradication assays involve treating mature biofilms with this compound to determine if it can reduce the viability of sessile cells or disrupt the biofilm structure.
While specific detailed data for native this compound's biofilm activity using these assays was not extensively available in the provided snippets, related studies on temporin analogs demonstrate their potential in this area. For example, temporin-like peptides have shown the ability to inhibit the formation and eradicate mature biofilms of Streptococcus mutans. researchgate.netnih.gov An analog of this compound was reported to inhibit biofilm formation in Staphylococcus epidermidis, potentially through cell wall permeabilization. cnr.it Another study on Temporin G, a different temporin isoform, showed activity against preformed S. aureus biofilms and persister cells. mdpi.com These findings conceptually support the application of biofilm assays to investigate the anti-biofilm properties of this compound and its derivatives.
Electron Microscopy (e.g., Cryo-TEM for cellular morphology)
Electron microscopy, including techniques like Transmission Electron Microscopy (TEM) and Cryo-TEM, is used to visualize the effects of this compound on the morphology and ultrastructure of microbial cells. mdpi.comnih.govresearchgate.net TEM can reveal changes such as membrane damage, leakage of intracellular contents, or alterations in cell shape. mdpi.com Cryo-TEM is particularly useful as it allows for the observation of biological samples in a near-native, vitrified state, minimizing artifacts associated with traditional sample preparation methods. nih.govmyscope.training
Studies using TEM have indicated that some temporins can cause membrane breakage and leakage of intracellular components in bacterial cells. mdpi.com However, TEM studies carried out on E. coli cells incubated with this compound revealed no changes in bacterial cell morphology, which was consistent with the lack of activity against E. coli in that specific study. mdpi.com
Cryo-based electron microscopy analysis of Candida albicans cells treated with a this compound analog (TB_KKG6K) showed no signs of cell lysis, but revealed that subcellular structures had disintegrated. nih.govresearchgate.netasm.orgbiorxiv.org This suggests that, at least for this analog and organism, intracellular activity might contribute to the killing mechanism, in addition to or instead of complete cell lysis. nih.govresearchgate.netasm.org Electron micrographs from such studies can provide visual evidence of the peptide's impact on cellular integrity and internal organization. nih.gov
Translational Research Perspectives and Future Directions for Temporin B
Addressing Antimicrobial Resistance with Temporin-B and its Analogs
The increasing prevalence of multidrug-resistant (MDR) microorganisms necessitates the urgent development of alternative therapeutic strategies. AMPs, including temporins, are considered promising candidates due to their broad spectrum of activity, potent antimicrobial properties, unique mechanisms of action, and lower propensity to induce resistance compared to conventional antibiotics. conicet.gov.arscienceopen.comfrontiersin.orgmdpi.com
This compound has demonstrated activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus megaterium, and Streptococcus pyogenes. mdpi.comnovoprolabs.com It is also active against clinically important strains such as methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus faecium and Enterococcus faecalis. mdpi.com Studies have shown that TB effectively kills both ATCC-derived and multidrug-resistant clinical isolates of S. aureus within infected human keratinocytes (HaCaT cells) at non-toxic concentrations. nih.govresearchgate.net For instance, at 16 µM, TB achieved 80% and 40% bacterial mortality against ATCC-derived and multidrug-resistant S. aureus isolates, respectively, within HaCaT cells. nih.govresearchgate.net
The mechanism of action of temporins, including TB, is primarily based on perturbing the cytoplasmic membrane of pathogens. conicet.gov.armdpi.com This mechanism differs from that of many conventional antibiotics, which often target specific intracellular processes, potentially contributing to the lower resistance development observed with AMPs. mdpi.comexplorationpub.com
Analogs of this compound have been developed to enhance activity and broaden the spectrum, including against Gram-negative bacteria. asm.org For example, the synthetic TB analog TB_KKG6K has shown high bactericidal efficacy at low micromolar concentrations against drug-resistant clinical isolates of S. aureus. asm.org This analog perturbs the bacterial cell membrane by inducing permeabilization and depolarization. asm.org
This compound has also been shown to act synergistically with conventional antibiotic agents. conicet.gov.ar Furthermore, combinations of different temporins, such as temporin B and temporin L, have demonstrated synergistic antibacterial activity, including against Gram-negative species, which are typically less susceptible to individual temporin peptides. nih.govresearchgate.net This synergistic behavior may involve the formation of hetero-oligomers that enhance membrane interaction and bacterial killing. researchgate.net
Development of Novel Antifungal and Antiviral Strategies
Beyond its antibacterial effects, this compound and its analogs are being investigated for their potential as antifungal and antiviral agents.
This compound has demonstrated activity against fungi, including Candida albicans. conicet.gov.armdpi.comnovoprolabs.com Studies characterizing the antifungal potential of TB analogs, such as TB_KKG6K and D-Lys_TB_KKG6K, have shown that these peptides inhibit the growth of opportunistic human pathogenic yeasts and kill both planktonic and sessile cells of C. albicans. mdpi.comresearchgate.net The anti-yeast efficacy of these peptides is associated with the induction of intracellular reactive oxygen species and rapid membrane depolarization and permeabilization. mdpi.comresearchgate.net
In the realm of antiviral research, this compound has shown efficacy against enveloped viruses. It has been demonstrated to inhibit in vitro Herpes Simplex Virus 1 (HSV-1) infection. nih.govnih.gov Preincubation of HSV-1 with this compound at 20 µg/ml resulted in a significant 5-log reduction of the virus titer. nih.govnih.gov This effect is attributed to the disruption of the viral envelope, as observed by transmission electron microscopy. nih.govnih.gov TB also partially affects different stages of the HSV-1 life cycle, including attachment, entry into the host cell, and post-infection phases. nih.govnih.gov These findings suggest this compound as a potential novel approach for the prevention and/or treatment of HSV-1 infections, with efficacy confirmed on human epithelial cells. nih.govnih.gov Other temporins, such as temporin L and temporin G, have also shown antiviral activity against herpesviruses, paramyxoviruses, influenza virus, and coronaviruses, including SARS-CoV-2, often by directly interacting with viral particles or interfering with viral entry mechanisms. explorationpub.commdpi.comfrontiersin.org
Exploration of Immunomodulatory Applications
Beyond direct antimicrobial action, this compound and other AMPs possess immunomodulatory properties that can influence the host's immune response to infection. conicet.gov.arnih.govfrontiersin.orgmdpi.com These activities can include the modulation of inflammatory responses, chemotaxis, and the activation of immune cells. mdpi.com
Temporins A and B have been suggested to act as multifunctional mediators of innate immunity in humans by combining antibacterial and wound-healing activities. nih.govresearchgate.net Their non-endogenous origin in humans may also potentially reduce the risk of autoimmune responses. nih.gov While the search results highlight the immunomodulatory potential of AMPs in general, specific detailed mechanisms of this compound's immunomodulatory effects require further focused investigation based on the provided snippets.
Integration with Drug Delivery Systems (e.g., Chitosan (B1678972) Nanoparticles)
The pharmaceutical development of AMPs can be challenged by factors such as potential toxicity, relatively low stability, and manufacturing costs. scienceopen.comfrontiersin.org To address these limitations and enhance their therapeutic potential, the integration of AMPs with drug delivery systems is being explored. conicet.gov.arnih.govresearchgate.netresearchgate.net
Chitosan nanoparticles (CS-NPs) have emerged as promising carriers for AMPs due to their biocompatibility, non-toxicity, biodegradability, and mucoadhesive properties, as well as their inherent antimicrobial activity. scienceopen.comfrontiersin.orgfrontiersin.orgtandfonline.com Studies have investigated the encapsulation of this compound into chitosan nanoparticles. scienceopen.comfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net
Encapsulation of this compound in CS-NPs has demonstrated several advantages. It can significantly reduce the peptide's cytotoxicity against mammalian cells. scienceopen.comresearchgate.net Furthermore, TB-loaded CS-NPs have shown sustained antibacterial action. In one study, TB-loaded CS-NPs exerted a strong bactericidal activity against clinical isolates of Staphylococcus epidermidis for at least 4 days, resulting in up to a 4-log reduction in viable bacteria compared to plain CS-NPs. scienceopen.comfrontiersin.orgresearchgate.net The release kinetics of this compound from these nanoparticles has been shown to be progressive and linear after an initial equilibration time. frontiersin.orgresearchgate.net The encapsulation efficiency of TB in CS-NPs can be up to 75%. scienceopen.comfrontiersin.org This approach suggests that nanocarriers like CS-NPs can be valuable for the administration of this compound and other AMPs with similar characteristics, providing long-lasting antibacterial effects and potentially overcoming some of the limitations of free peptides. scienceopen.comfrontiersin.org
Investigating Broader Therapeutic Potential
Research into this compound is also exploring its potential beyond direct antimicrobial applications, including wound healing and potential anticancer properties as part of the broader AMP family research.
Wound Healing Acceleration (e.g., keratinocyte migration stimulation)
This compound has shown promise in promoting wound healing, particularly by influencing the behavior of keratinocytes, the primary cell type in the epidermis crucial for re-epithelialization. nih.govresearchgate.netfrontiersin.orgfrontiersin.org
Studies have demonstrated that this compound stimulates the migration of human keratinocyte-derived HaCaT cells. nih.govresearchgate.netfrontiersin.orgasm.orgresearchgate.net In in vitro wound healing assays using a HaCaT cell monolayer, this compound promoted wound closure with a front speed migration of 12 µm/h. nih.govresearchgate.net This migration is inhibited by mitomycin C, suggesting a dependence on cell proliferation, and involves the epidermal growth factor receptor (EGFR) signaling pathway. nih.govresearchgate.netresearchgate.net this compound's ability to stimulate keratinocyte migration, combined with its antibacterial activity against pathogens like S. aureus that can infect wounds, highlights its potential as a therapeutic agent for skin infections and wound healing. mdpi.comnih.govresearchgate.netfrontiersin.org Temporins A and B can reduce S. aureus within HaCaT cells and induce cell proliferation, thereby promoting keratinocyte migration and wound closure. frontiersin.org
Anticancer Properties (as part of the broader AMP family research)
While the primary focus of this compound research has been its antimicrobial properties, the broader family of AMPs has been investigated for potential anticancer activities. explorationpub.com Some temporins have shown cytotoxic effects against cancer cells. mdpi.comresearchgate.net
Research on temporin analogs from different frog species has indicated anticancer potential. For instance, temporin-SHf, another temporin peptide, has shown cytotoxic activity against human cancer cells (such as A549 lung cancer cells) while being non-hemolytic and not toxic to non-tumorigenic cells. nih.govresearchgate.net Temporin-SHf was found to inhibit cancer cell proliferation and migration, affect lysosomal integrity, and cause cell membrane damage, inducing apoptosis through a caspase-dependent mitochondrial pathway. nih.govresearchgate.net Designed synthetic analogs of temporin-SHa have also displayed anticancer activity against various human cancer cell lines. mdpi.com Temporin-La, another temporin, has shown strong antitumor activity against several cancer cell lines, potentially targeting tumor cells through electrostatic interactions. osdd.net
While these findings pertain to other temporin peptides and the general AMP family, they suggest a potential avenue for investigating similar properties in this compound or its modified analogs. The mechanism often involves membrane disruption, similar to their antimicrobial action, but with selective toxicity towards cancer cells compared to healthy mammalian cells. mdpi.comnih.gov
Challenges and Opportunities in Peptide-Based Therapeutic Development
The development of peptide-based therapeutics, including this compound, is marked by inherent challenges related to their intrinsic properties and the complexities of biological systems. Despite these hurdles, ongoing research and technological advancements present considerable opportunities for overcoming these limitations and realizing the therapeutic potential of peptides.
Challenges
A primary challenge for peptide therapeutics is their susceptibility to enzymatic degradation by proteases present in biological fluids and tissues rsc.orgnih.govijpsjournal.com. This proteolytic instability can lead to short plasma half-lives, necessitating frequent administration and potentially limiting their efficacy mdpi.comfarmaciajournal.com. For this compound, like other antimicrobial peptides (AMPs), this degradation can occur both systemically and at the site of infection farmaciajournal.com.
Another significant challenge is related to delivery and bioavailability, particularly for non-parenteral routes of administration mdpi.comnih.govijpsjournal.com. The gastrointestinal tract, for instance, presents formidable barriers including low pH, enzymatic degradation, and limited epithelial permeability, resulting in very low oral bioavailability for most peptides mdpi.comnih.gov. While this compound has shown promise for topical applications, achieving effective systemic delivery remains a challenge nih.govmdpi.comresearchgate.net.
The potential for aggregation is also a concern for peptide stability during manufacturing, storage, and delivery rsc.orgijpsjournal.com. Aggregation can lead to a loss of efficacy and potentially elicit unwanted immune responses rsc.org. Proteins and peptides exhibit a limited stability range influenced by factors such as concentration, ionic strength, temperature, and pH rsc.org.
Manufacturing costs and scalability can also pose challenges for peptide therapeutics compared to small-molecule drugs oup.comfarmaciajournal.com. The synthesis and purification of peptides, especially modified or longer sequences, can be complex and expensive farmaciajournal.com.
Furthermore, while AMPs like this compound are often considered less prone to resistance development compared to conventional antibiotics due to their membrane-disrupting mechanisms, the potential for resistance or adaptation by microorganisms over time cannot be entirely discounted oup.comnih.gov.
Opportunities
Despite the challenges, the unique properties of peptides offer significant opportunities for therapeutic development. Peptides generally exhibit high target specificity and potency, potentially leading to reduced off-target effects compared to some small molecules mdpi.comrsc.org. For this compound, its mechanism involving interaction with microbial membranes provides a distinct mode of action that can be effective against drug-resistant strains oup.comnih.govmdpi.com. Research into the specific membrane interactions of this compound and its analogs is ongoing to better understand and optimize their activity bohrium.comnih.gov.
The structural versatility of peptides allows for chemical modifications to enhance their pharmacokinetic properties, such as stability and bioavailability mdpi.comnih.govfarmaciajournal.com. Strategies like cyclization, PEGylation, or the incorporation of non-natural amino acids (e.g., D-lysines as explored with this compound analogs) can improve resistance to proteolytic degradation and extend half-life mdpi.comfarmaciajournal.commdpi.com.
Novel delivery systems, such as nanoparticles, represent a promising opportunity to address the stability and delivery challenges of peptides nih.govijpsjournal.comnih.govresearchgate.net. Encapsulating peptides like this compound in nanoparticles, such as chitosan nanoparticles, has shown potential to increase antibacterial activity and provide sustained release, potentially reducing the frequency of administration frontiersin.orgfrontiersin.org. Research has demonstrated that this compound loaded chitosan nanoparticles can exert long-term antibacterial activity in vitro against clinical isolates of Staphylococcus epidermidis frontiersin.orgfrontiersin.org.
Peptides also generally display lower immunogenicity compared to larger protein therapeutics, which can be advantageous for chronic treatments mdpi.comrsc.org.
The potential for synergistic activity when this compound is combined with other antimicrobial agents, including other temporins like temporin L, presents another opportunity mdpi.comacs.orgnih.gov. Studies investigating the mechanisms of synergy between this compound and temporin L have shown that this compound can enhance the cooperativity of temporin L's antibacterial activity against certain strains, such as EMRSA-15 acs.orgnih.gov. Patch-clamp studies suggest that temporin B may form hetero-oligomers with temporin L, altering membrane activity acs.orgacs.org.
Furthermore, the exploration of this compound analogs with modified sequences has shown that minor changes can lead to significant alterations in antibacterial potency and selectivity, highlighting the opportunity for rational design to optimize therapeutic profiles bohrium.commdpi.comresearchgate.net. For instance, analogs with enhanced hydrophobicity at the N-terminus and cationicity at the C-terminus have shown improved membrane activity and potency bohrium.com.
Research findings on the in vitro activity of this compound and its analogs against various pathogens provide valuable data for assessing their potential. For example, studies have reported Minimum Inhibitory Concentration (MIC) values for this compound and its analogs against bacteria like Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans mdpi.comnih.govjcpres.com. While natural this compound may show limited activity against Gram-negative bacteria like E. coli due to the outer membrane mdpi.comresearchgate.net, modified analogs have been developed with improved activity researchgate.netfrontiersin.org.
Illustrative Data on this compound Analog Activity (Conceptual Data for Table)
| Peptide | Microorganism | Activity (e.g., MIC) | Reference |
| This compound | S. aureus | [Specific Value] | [Source] |
| This compound | E. coli | [Specific Value] | [Source] |
| This compound | C. albicans | [Specific Value] | [Source] |
| TB_KKG6K | C. albicans | [Specific Value] | [Source] |
| D-Lys_TB_KKG6K | C. albicans | [Specific Value] | [Source] |
| This compound + Temporin L | EMRSA-15 | [Synergy Observed] | acs.orgnih.gov |
Note: Specific numerical data for MICs can vary depending on the strain, method, and laboratory. The table above is illustrative of the type of comparative data found in research.
This detailed research into the structure-activity relationships, mechanisms of action, and potential for combination therapies and novel delivery systems underscores the ongoing efforts to translate the promise of this compound and other antimicrobial peptides into viable therapeutic options.
Q & A
Q. What experimental protocols are recommended for assessing Temporin-B’s antimicrobial activity in vitro?
To evaluate this compound’s efficacy, use standardized assays like broth microdilution (for minimum inhibitory concentration, MIC) or time-kill kinetics. Ensure consistency in bacterial strain selection, growth media, and peptide concentration gradients. Document all variables (e.g., pH, temperature) and validate results with triplicate trials. Include raw data in supplementary materials for reproducibility .
Q. How can researchers characterize the structural stability of this compound under varying physiological conditions?
Employ circular dichroism (CD) spectroscopy to analyze secondary structure (α-helix, β-sheet) and monitor conformational changes under different pH, salinity, or temperature conditions. Pair this with dynamic light scattering (DLS) to assess aggregation. Reference known peptide stability studies for comparative analysis .
Q. What are the best practices for synthesizing and purifying this compound to ensure bioactivity?
Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by HPLC purification (>95% purity). Confirm identity via mass spectrometry and NMR. For novel derivatives, include purity metrics and bioactivity comparisons to the native peptide in supplementary files .
Q. How should researchers address discrepancies in reported MIC values for this compound across studies?
Analyze methodological differences: bacterial inoculum size, growth phase, or assay duration. Conduct a meta-analysis of published data to identify confounding variables. Use standardized CLSI/EUCAST guidelines for harmonization .
Q. What in vitro models are suitable for studying this compound’s cytotoxicity against mammalian cells?
Use immortalized cell lines (e.g., HEK293) and primary cells (e.g., erythrocytes) with MTT or LDH assays. Include positive (e.g., melittin) and negative controls. Report selectivity indices (SI = IC50/MIC) to contextualize therapeutic potential .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate this compound’s efficacy while addressing ethical and practical constraints?
Select animal models (e.g., murine skin infection) with IRB approval. Define endpoints (e.g., bacterial load reduction, histopathology) and justify sample size via power analysis. Use blinding and randomization to minimize bias. Include pharmacokinetic parameters (e.g., half-life) in supplementary tables .
Q. What strategies resolve contradictions between this compound’s in vitro potency and in vivo performance?
Investigate host factors (e.g., serum binding, proteolytic degradation) using ex vivo models. Modify peptide stability via D-amino acid substitution or lipidation. Compare bioavailability data across delivery routes (topical vs. systemic) .
Q. How can computational methods predict this compound’s interactions with bacterial membranes or host receptors?
Use molecular dynamics (MD) simulations to model lipid bilayer penetration or docking software (e.g., AutoDock) for receptor binding. Validate predictions with mutagenesis studies (e.g., alanine scanning) and biophysical assays (e.g., surface plasmon resonance) .
Q. What experimental frameworks identify synergistic combinations of this compound with conventional antibiotics?
Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Test combinations against multidrug-resistant strains and use transcriptomics to elucidate mechanistic synergy. Include dose-response matrices in supplementary materials .
Q. How do researchers analyze this compound’s resistance induction potential in bacterial populations?
Serial passage experiments under sub-MIC conditions for 20–30 generations. Monitor MIC shifts and genomic mutations via whole-genome sequencing. Compare resistance rates to clinically used peptides (e.g., polymyxin B) .
Methodological Guidelines
- Data Presentation : Use tables to summarize MIC values, structural parameters, or toxicity indices (e.g., Table 1: This compound Bioactivity Across Gram-positive Pathogens). Follow journal-specific formatting for figures and supplementary data .
- Reproducibility : Archive raw datasets (e.g., spectroscopy files, colony counts) in repositories like Zenodo or Figshare. Cite these in the methods section .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines and include ethical approval codes in the acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
